Hexyl bromoacetate
Description
Hexyl bromoacetate (C₈H₁₅BrO₂) is an ester derived from bromoacetic acid and hexanol. The bromine atom in the acetoxy group imparts distinct reactivity and toxicity compared to non-halogenated esters. This compound is likely used in organic synthesis, though its applications are less documented than those of its non-brominated counterparts, such as hexyl acetate, a key aroma compound in apples .
Properties
CAS No. |
13048-32-3 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
hexyl 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 |
InChI Key |
NNPJKFMGVZNJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Hexyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product .
Chemical Reactions Analysis
Hexyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form hexanol and bromoacetic acid.
Reduction: This compound can be reduced to hexyl acetate using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Hexyl bromoacetate is used in scientific research for various purposes, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: This compound is used in studies involving enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites on proteins.
Industrial applications: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexyl bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This alkylation process can lead to the inhibition of enzyme activity and modification of protein function .
Comparison with Similar Compounds
Key Research Findings
Hexyl acetate levels in Fuji apples remain stable during storage, making it a reliable quality marker .
Ethyl bromoacetate ’s hazards necessitate workplace controls like closed systems and PPE, emphasizing the risks of brominated esters .
Non-halogenated hexyl esters (e.g., hexyl isobutyrate) exhibit lower reactivity and toxicity, favoring their use in consumer products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
